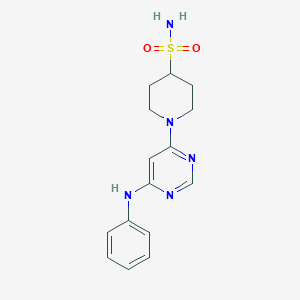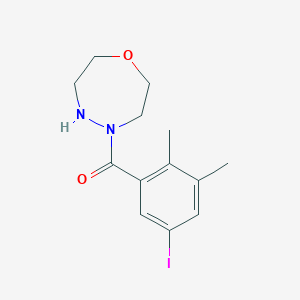![molecular formula C18H23N5O2 B7436243 [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that this compound may act as an acetylcholinesterase inhibitor, which could lead to the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound has antiproliferative and proapoptotic effects on cancer cells. In vivo studies have shown that this compound has neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have fluorescent properties, which could be used for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One of the major advantages is its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another advantage is its fluorescent properties, which could be used for the detection of metal ions in biological systems. One of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate. One of the major directions is the optimization of its therapeutic potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Further studies are also needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with aniline in the presence of a base, followed by the reaction with 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-one. Other methods involve the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with different substituted anilines in the presence of a base, followed by the reaction with different substituted 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-ones.
Scientific Research Applications
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)18(24)25-15-9-6-10-23(12-15)17-11-16(19-13-20-17)21-14-7-4-3-5-8-14/h3-5,7-8,11,13,15H,6,9-10,12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNQVVMPLNZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCCN(C1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)

![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)